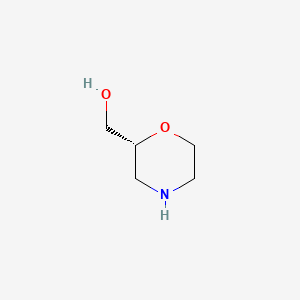

(R)-morpholin-2-ylmethanol

Übersicht

Beschreibung

®-Morpholin-2-ylmethanol is a chiral compound that features a morpholine ring with a hydroxymethyl group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-morpholin-2-ylmethanol typically involves the reduction of morpholine-2-carboxaldehyde. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields ®-morpholin-2-ylmethanol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of ®-morpholin-2-ylmethanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using a chiral catalyst can be employed to achieve the desired enantiomer. This method allows for the efficient production of large quantities of the compound while maintaining high enantiomeric excess.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Morpholin-2-ylmethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form morpholine-2-carboxaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: Further reduction of the hydroxymethyl group can yield morpholine-2-methanol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Morpholine-2-carboxaldehyde.

Reduction: Morpholine-2-methanol.

Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.

Wissenschaftliche Forschungsanwendungen

®-Morpholin-2-ylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral ligands and catalysts.

Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.

Medicine: ®-Morpholin-2-ylmethanol is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-morpholin-2-ylmethanol largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The morpholine ring can interact with hydrophobic pockets in the target, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Morpholine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

(S)-Morpholin-2-ylmethanol: The enantiomer of ®-morpholin-2-ylmethanol, which may have different biological activities and binding affinities.

Morpholine-2-carboxaldehyde: An oxidized form of ®-morpholin-2-ylmethanol, used as an intermediate in various syntheses.

Uniqueness: ®-Morpholin-2-ylmethanol is unique due to its chiral nature and the presence of both a morpholine ring and a hydroxymethyl group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Biologische Aktivität

(R)-Morpholin-2-ylmethanol, a compound characterized by its morpholine ring structure, has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 115.15 g/mol, features a six-membered morpholine ring containing one oxygen atom. This structural configuration is pivotal for its reactivity and interaction with biological targets, influencing its pharmacological properties significantly.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor modulator. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the morpholine ring's hydrophobic interactions with target sites contribute to its efficacy in various biological contexts.

1. Antimicrobial Properties

Research indicates that morpholine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain morpholine-based compounds can inhibit the growth of pathogenic bacteria and fungi. The specific mechanisms often involve interference with cell wall synthesis or metabolic pathways .

2. Antiparasitic Activity

This compound has been evaluated for its activity against parasitic infections. In vivo studies demonstrated that derivatives of this compound could effectively target Leishmania donovani, a causative agent of leishmaniasis, showcasing its potential as an antiparasitic agent .

3. Cancer Research

The compound has been explored within the context of cancer therapy. Notably, it has been identified as an intermediate in the synthesis of potent checkpoint kinase 1 (CHK1) inhibitors. These inhibitors are crucial in cancer treatment as they help in regulating cell cycle progression and promoting apoptosis in cancerous cells .

Case Study 1: CHK1 Inhibition

A notable study focused on the optimization of this compound derivatives for enhanced CHK1 inhibition. The research demonstrated that specific modifications to the morpholine structure resulted in compounds with IC50 values less than 10 nM against CHK1, indicating strong inhibitory potential .

Case Study 2: Antimicrobial Efficacy

In another study, various morpholine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | CAS Number | Biological Activity | Key Characteristics |

|---|---|---|---|

| This compound | 156925-22-3 | Antimicrobial, Antiparasitic, CHK1 Inhibitor | Morpholine ring structure |

| (S)-Morpholin-2-ylmethanol | 1313584-92-7 | Potentially different activities | Enantiomer with distinct properties |

| 2-Hydroxymethylmorpholine | 144053-98-5 | Similar synthetic applications | Related structure |

| N-Boc-(R)-morpholin-2-methanol | 156925-X | Used in synthetic methodologies | Protected form |

Eigenschaften

IUPAC Name |

[(2R)-morpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-4-5-3-6-1-2-8-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAZLCVSFAYIIL-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.